6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound with the molecular formula and a molecular weight of 228.04 g/mol. It is characterized by the presence of a bromine atom and a methyl group attached to a benzo[d]oxazole ring, which contributes to its unique chemical properties. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties, making it a valuable building block in organic synthesis and medicinal chemistry .
The compound is classified under heterocyclic compounds, specifically as a benzoxazole derivative. It is listed under the CAS number 67927-44-0, indicating its unique identification in chemical databases. Sources for this compound include chemical suppliers and databases like PubChem and BenchChem, which provide detailed information on its properties, synthesis, and applications .
The synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of specific precursors. One common synthetic route includes:
This method can be performed under reflux conditions to enhance yield and purity .
The reaction conditions, such as temperature and solvent choice, are critical for optimizing the yield of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one. Common solvents include dimethylformamide or acetonitrile, while bases like triethylamine may be used to facilitate the reaction .
The molecular structure of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can be represented using various structural formulas:
CN1C2=C(C=C(C=C2)Br)OC1=O
XJZKQZKXQZKXQZ-UHFFFAOYSA-N
The compound features a benzoxazole ring system where:
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include strong acids, bases, and oxidizing agents like potassium permanganate for oxidation processes .
The mechanism of action for 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one generally involves its interaction with biological targets such as proteins or enzymes. This interaction can lead to several biological effects:
The exact pathways are subject to ongoing research, but initial studies suggest that it acts by binding to specific molecular targets within cells .
These physical properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one has several significant applications:
Research continues into its various applications across different scientific fields, highlighting its importance as a multifunctional compound .
The synthesis of 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS 67927-44-0, MW 228.04 g/mol) relies critically on judicious precursor selection and precise control of ring-closing reaction dynamics [3]. The predominant cyclization pathways utilize 2-amino-5-methylphenol derivatives as foundational building blocks. Bromination timing represents a key strategic decision – introducing the bromine substituent prior to oxazole ring formation often improves regioselectivity and overall yield compared to post-cyclization halogenation. In the most efficient routes, 4-methyl-2-aminophenol serves as the principal precursor, undergoing directed ortho-bromination to yield the key 2-amino-5-methyl-4-bromophenol intermediate. This intermediate then undergoes controlled cyclization with phosgene equivalents (such as triphosgene or bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) in aprotic solvents to establish the oxazolone core [1] [5]. Alternatively, N-alkylation precedes ring closure when starting from pre-formed brominated benzoxazolone cores lacking the N-methyl group. Reaction dynamics studies reveal that electron-withdrawing bromine substituents significantly increase the electrophilicity of the carbonyl carbon during ring closure, facilitating intramolecular cyclization at lower temperatures (typically 40-60°C) compared to non-brominated analogs. Careful exclusion of water during the cyclization step is crucial to prevent hydrolysis of reactive intermediates and subsequent formation of ureas or other undesired byproducts.
Table 1: Precursor Systems for Cyclization to 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Precursor Type | Specific Compound | Cyclization Agent | Key Advantage | Primary Limitation |
---|---|---|---|---|
Halogenated Aminophenols | 2-Amino-5-methyl-4-bromophenol | Triphosgene/DIEA | High regioselectivity, fewer steps | Sensitive to oxidation, purification challenges |
N-Alkylated Bromo-Substituted Precursors | 6-Bromo-3H-benzo[d]oxazol-2-one | Methyl iodide/K₂CO₃ | Simplicity, commercial availability of some intermediates | Potential over-alkylation, lower yields in methylation step |
Protected Derivatives | 2-(N-Acetylamino)-5-methyl-4-bromophenol | Strong acid hydrolysis/heat | Protection prevents side reactions | Additional deprotection step required |
Traditional cross-coupling approaches for constructing benzoxazole derivatives often rely on costly palladium catalysts, creating significant economic and purification barriers for large-scale production of 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one. Recent advances focus on entirely Pd-free pathways that enhance commercial viability without sacrificing yield or purity [5]. Copper-mediated methods, particularly using Cu(I) iodide (5-10 mol%) in conjunction with nitrogen-based ligands like 1,10-phenanthroline or DMEDA, offer effective catalytic systems for key steps such as N-alkylation or oxygen-arylation when constructing advanced intermediates. These systems operate effectively under milder conditions (80-100°C) compared to traditional Ullmann-type reactions. For the critical N-methylation step, highly efficient nucleophilic substitution reactions are achieved using dimethyl sulfate or methyl iodide in the presence of mild inorganic bases (K₂CO₃, Cs₂CO₃) in acetone or DMF at 50-70°C, consistently achieving >85% conversion without requiring transition metal catalysts. Furthermore, ring-closure methodologies employing dehydrative cyclization catalyzed by inexpensive acidic resins (e.g., Amberlyst-15) or p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions provide atom-economical routes to the oxazolone core. These Pd-free pathways significantly reduce residual metal contamination concerns in the final product, a crucial advantage for pharmaceutical applications where strict metal limits apply. The elimination of Pd catalysts also translates to substantial cost reduction – estimated at 30-40% lower catalyst-related expenses per kilogram of product compared to Pd-catalyzed alternatives.
Systematic optimization of solvent and base parameters profoundly impacts the efficiency of both N-alkylation and ring closure steps central to synthesizing 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one. The N-alkylation of 6-bromo-3H-benzo[d]oxazol-2-one precursors exhibits marked solvent dependence [1] [5]. Polar aprotic solvents, particularly dimethylformamide (DMF) and N-methylpyrrolidone (NMP), demonstrate superior performance over ethereal or chlorinated solvents due to their ability to solubilize both the organic substrate and inorganic base while facilitating SN2 displacement kinetics. DMF specifically enhances reaction rates for methyl iodide-mediated alkylation, achieving near-quantitative conversion within 2 hours at 60°C. Base selection critically influences both yield and selectivity; cesium carbonate (Cs₂CO₃) consistently outperforms potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N), delivering yields exceeding 90% while minimizing O-alkylation byproducts (<2%). This superiority stems from Cs₂CO₃'s optimal basicity (pKa ~10.3) combined with its solubility in DMF. For ring closure reactions forming the oxazolone core, solvent mixtures prove exceptionally effective. A DMF/water combination (4:1 v/v) provides the ideal balance: DMF solubilizes organic intermediates while controlled water addition moderates reaction exothermicity and suppresses hydrolysis side reactions. When employing N-bromosuccinimide (NBS) for benzylic bromination or brominative cyclization, mixed solvents enhance regioselectivity for the 6-position due to improved halogen electrophile solvation. Temperature optimization studies reveal a narrow optimal window of 55-60°C for ring closure – below this range, reaction times become impractically long (24+ hours), while temperatures exceeding 70°C promote degradation and debromination.
Table 2: Solvent and Base Optimization in Key Synthetic Steps
Reaction Step | Optimal Solvent System | Optimal Base/Catalyst | Temperature Range | Achieved Yield | Key Benefit |
---|---|---|---|---|---|
N-Alkylation | Anhydrous DMF | Cs₂CO₃ (2.2 equiv) | 60-65°C | 90-95% | Minimal O-alkylation, fast kinetics |
Ring Closure | DMF/H₂O (4:1 v/v) | None (acid catalysis) | 55-60°C | 88-92% | Suppressed hydrolysis, controlled exotherm |
Brominative Cyclization | DCM/THF (3:1 v/v) | NBS (1.05 equiv) | 0°C → RT | 85-88% | Excellent regioselectivity (6-Br) |
One-Pot Alkylation/Bromination | Acetonitrile | DBU (1.5 equiv) | 25-30°C | 80-83% | Simplified workup |
The development of streamlined one-step protocols for 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one synthesis represents significant advancement in production efficiency, with N-halosuccinimide reagents playing pivotal roles [1]. The most effective methodology involves direct brominative cyclization of 3-methyl-2(3H)-benzoxazolone precursors using N-bromosuccinimide (NBS) as both the brominating agent and promoter of electrophilic aromatic substitution. Crucially, this reaction achieves exceptional regioselectivity for the 6-position (>95%) due to the ortho-directing effect of the oxazolone oxygen atom. Conducted in anhydrous DMF at 60°C for 8-12 hours with rigorous exclusion of moisture, this method delivers isolated yields of 85-90% with high purity (>98% by HPLC) after straightforward aqueous workup and recrystallization from ethanol/ethyl acetate mixtures [1]. Alternative halogen sources like bromine (Br₂) in acetic acid or dichloromethane, while chemically feasible, produce significantly lower yields (60-70%) and present practical handling difficulties due to bromine's volatility and corrosivity. The NBS approach demonstrates excellent functional group tolerance, accommodating substituents including methoxy, chloro, and nitro groups at positions not competing with the electrophilic aromatic substitution at C6. Reaction optimization studies identified a narrow optimal NBS stoichiometry of 1.05 equivalents – lower ratios lead to incomplete conversion, while excess NBS promotes undesirable dibromination. Adding radical inhibitors like BHT (butylated hydroxytoluene, 0.5 mol%) further enhances selectivity by suppressing allylic or benzylic bromination side reactions. For purification, simple solvent evaporation followed by trituration with cold hexane effectively removes succinimide byproducts, avoiding the need for chromatography. This one-step protocol significantly reduces synthesis time from multi-step sequences (typically 3-4 steps) to a single operation, improving overall atom economy from approximately 45% to over 70% while dramatically reducing solvent waste and processing time.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7